HDAC1 Subtype-Selective Inhibition: Pyrazole-Benzamide Derivatives vs. Clinical Aminobenzamide Comparators
Pyrazole-containing benzamide derivatives derived from the 4-(1H-pyrazol-1-yl)benzamide scaffold demonstrate potent and subtype-selective HDAC1 inhibition. In a 2024 enzymatic assay, compound 15b exhibited an IC₅₀ of 0.22 μM against HDAC1, representing a 4.2-fold improvement in potency compared to the reference compound entinostat (IC₅₀ = 0.93 μM) and a 3.1-fold improvement over tacedinaline (IC₅₀ = 0.68 μM) [1]. This differential potency is attributed to the pyrazole linking group that optimizes zinc-binding group orientation within the HDAC1 catalytic pocket.
| Evidence Dimension | HDAC1 enzymatic inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.22 μM (for derivative 15b containing 4-(1H-pyrazol-1-yl)benzamide core) |
| Comparator Or Baseline | Entinostat (0.93 μM); Tacedinaline (0.68 μM) |
| Quantified Difference | 4.2-fold more potent than entinostat; 3.1-fold more potent than tacedinaline |
| Conditions | In vitro enzymatic assay against recombinant HDAC1, -2, and -3; compounds analyzed at varying concentrations |
Why This Matters
This potency differential demonstrates that the pyrazole-benzamide scaffold enables more efficient target engagement than clinically evaluated aminobenzamide HDAC inhibitors, supporting procurement for lead optimization programs seeking improved HDAC1 selectivity.
- [1] Berluti F, et al. Development of new pyrazoles as class I HDAC inhibitors: Synthesis, molecular modeling, and biological characterization in leukemia cells. Arch Pharm (Weinheim). 2024;357(11):e2400437. View Source
